N-isobutylpiperidine-3-carboxamide hydrochloride

Lipophilicity Permeability ADME

Choose N-isobutylpiperidine-3-carboxamide hydrochloride for your medicinal chemistry programs. This racemic hydrochloride salt (CAS 937725-08-1) features a computed logP of ~0.70, placing it squarely in CNS drug-like property space. Its secondary amine enables efficient N-arylation (100% yield reported in WO2011015641A1) for HIV replication inhibitor synthesis. The balanced lipophilicity ensures cell permeability without excessive hydrophobicity, while the hydrochloride form allows direct dissolution in assay buffers. For lead optimization, both racemate and (S)-enantiomer are available for sequential screening. Purity ≥98%, ready for high-throughput screening and fragment-based campaigns targeting CDKs, VEGFR2, or HIV protease.

Molecular Formula C10H21ClN2O
Molecular Weight 220.74 g/mol
CAS No. 937725-08-1
Cat. No. B1627830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isobutylpiperidine-3-carboxamide hydrochloride
CAS937725-08-1
Molecular FormulaC10H21ClN2O
Molecular Weight220.74 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1CCCNC1.Cl
InChIInChI=1S/C10H20N2O.ClH/c1-8(2)6-12-10(13)9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
InChIKeyUXVNPWDLMPGEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isobutylpiperidine-3-carboxamide Hydrochloride (CAS 937725-08-1): A Defined Piperidine-3-carboxamide Building Block for Medicinal Chemistry and Antiviral Intermediate Synthesis


N-Isobutylpiperidine-3-carboxamide hydrochloride (CAS 937725-08-1), also referred to as N-(2-methylpropyl)piperidine-3-carboxamide hydrochloride or piperidine-3-carboxylic acid isobutylamide hydrochloride, is a racemic piperidine-3-carboxamide derivative with molecular formula C₁₀H₂₁ClN₂O and molecular weight 220.74 g·mol⁻¹ [1]. The compound features a secondary amide bearing an N-isobutyl substituent, supplied as the hydrochloride salt with typical commercial purity of 95–98% . Its computed logP of approximately 0.70 reflects moderate lipophilicity, distinguishing it from simpler N-alkyl nipecotamides and positioning it as a physicochemically well-characterized intermediate in the synthesis of antiviral agents and other bioactive molecules [2].

Why Generic N-Alkylpiperidine-3-carboxamides Cannot Replace N-Isobutylpiperidine-3-carboxamide Hydrochloride in Structure-Dependent Applications


The piperidine-3-carboxamide scaffold is broadly active across platelet aggregation inhibition, antiviral, and CNS-targeted programs, but biological and physicochemical outcomes are exquisitely sensitive to the N-alkyl substituent identity, regioisomeric attachment (3- vs. 4-carboxamide), and salt form [1]. N-Isobutylpiperidine-3-carboxamide hydrochloride occupies a specific property space—logP ~0.70, ionizable amine, and an isobutyl group that balances steric bulk with hydrogen-bonding potential—that is not replicated by the N-ethyl (logP –0.19) or N-unsubstituted nipecotamide (logP –0.99 to 0.50) analogs . Even the regioisomeric 4-carboxamide counterpart (logP –0.009) differs substantially in computed lipophilicity and is employed in distinct patent families, underscoring that simple in-class substitution risks altered permeability, target engagement, and synthetic route compatibility [2].

Quantitative Differentiation Evidence for N-Isobutylpiperidine-3-carboxamide Hydrochloride vs. Closest Analogs


Lipophilicity Advantage Over the N-Ethyl Analog: LogP 0.70 vs. –0.19

N-Isobutylpiperidine-3-carboxamide hydrochloride exhibits a computed logP of 0.70, which is approximately 0.9 log units higher than the N-ethyl analog (N-ethylpiperidine-3-carboxamide HCl, logP –0.19) and more than one log unit above the unsubstituted parent nipecotamide (logP –0.99 to 0.50 depending on source) [1]. This elevated lipophilicity is consistent with improved passive membrane permeability according to Lipinski guidelines, while remaining within the drug-like logP range (<5) [2].

Lipophilicity Permeability ADME

Regioisomeric Differentiation: 3-Carboxamide (LogP 0.70) vs. 4-Carboxamide (LogP –0.009) Defines Distinct Property and Patent Space

The target compound, bearing the carboxamide at the piperidine 3-position, shows a computed logP of 0.70, whereas its 4-carboxamide regioisomer (N-isobutylpiperidine-4-carboxamide, CAS 886504-68-3) has a reported logP of –0.009 [1][2]. This approximately 0.7 log-unit difference reflects altered hydrogen-bonding geometry and dipole moment. Furthermore, the 3-carboxamide regioisomer appears as an intermediate in HIV replication inhibitor patents (e.g., WO2011015641A1), while the 4-carboxamide series is associated with distinct therapeutic programs, including factor Xa and platelet aggregation inhibitors [3][4].

Regioisomerism Patent landscape Physicochemical properties

Hydrochloride Salt Form: Enabling Aqueous Solubility Relative to Free-Base N-Isobutylpiperidine-3-carboxamide

N-Isobutylpiperidine-3-carboxamide hydrochloride (CAS 937725-08-1) is supplied as the HCl salt, which confers significantly improved aqueous solubility compared to the free base (CAS 883554-87-8, logP 0.76–1.93) [1]. The salt form reduces the effective logD at pH 7.4 to –1.47, indicative of enhanced ionization and water solubility at physiological pH . Vendor documentation notes that the hydrochloride salt improves aqueous solubility compared to free-base analogs lacking the carboxamide moiety, a critical factor for in vitro assay preparation and reaction medium compatibility .

Salt selection Aqueous solubility Formulation

Synthetic Utility as a High-Yield Intermediate in HIV Replication Inhibitor Synthesis (WO2011015641A1)

In patent WO2011015641A1 (US 8,906,906 B2), N-isobutylpiperidine-3-carboxamide hydrochloride serves as a key intermediate for the construction of substituted pyrimidine-based HIV replication inhibitors [1]. A representative reaction couples the compound with methyl 2-(2-chloro-4-methyl-6-p-tolylpyrimidin-5-yl)pentanoate in THF/DMF with triethylamine, affording the desired product in 100% yield after 18 hours [2]. This quantitative conversion demonstrates the compound's excellent reactivity as a secondary amine nucleophile in N-arylation reactions, a property not shared by N,N-disubstituted or 4-carboxamide analogs that would lack the requisite free amine or require altered coupling conditions [3].

Antiviral synthesis HIV inhibitors Patent intermediates

Chiral Resolution Potential: Racemate vs. Enantiopure (S)-N-Isobutylpiperidine-3-carboxamide (CAS 1568156-27-3)

N-Isobutylpiperidine-3-carboxamide hydrochloride is supplied as a racemic mixture (CAS 937725-08-1), while the enantiopure (S)-enantiomer is separately available (CAS 1568156-27-3, free base) [1]. This distinct CAS registry enables researchers to procure either the racemate for initial SAR screening or the resolved enantiomer for stereospecific target engagement studies. In the broader nipecotamide class, enantioselective antiplatelet activity has been documented, with IC₅₀ values differing up to 10-fold between enantiomeric pairs (e.g., 2C-(+) IC₅₀ = 0.96 μM vs. 2A-(–) IC₅₀ = 9.6 μM for collagen-induced aggregation) [2]. By analogy, access to both racemic and enantiopure forms of the isobutyl derivative supports stereochemical SAR exploration that is not possible with achiral N-alkyl analogs.

Chiral synthesis Stereochemistry Enantioselectivity

Computed Ionization Profile (LogD pH 7.4 = –1.47) Distinguishes from More Lipophilic Isobutylpiperidine Derivatives

The hydrochloride salt of N-isobutylpiperidine-3-carboxamide exhibits a computed logD of –1.47 at pH 7.4, reflecting predominant ionization of the piperidine nitrogen at physiological pH [1]. This contrasts with more elaborate N-isobutylpiperidine-3-carboxamide derivatives bearing N-aryl or N-acyl substitution, which frequently exhibit logD values >3.0 (e.g., N-(2-phenylpyrimidin-4-yl) derivative logD = 3.47 ). The negative logD of the parent building block indicates it will reside primarily in the aqueous phase under physiological assay conditions, an advantageous property for use as a soluble synthetic intermediate or as a polar fragment in fragment-based drug discovery [2].

Ionization state pH-dependent solubility Drug-likeness

Recommended Application Scenarios for N-Isobutylpiperidine-3-carboxamide Hydrochloride Based on Quantitative Differentiation Evidence


Antiviral Lead Optimization: HIV Replication Inhibitor Synthesis

The compound's demonstrated 100% yield in N-arylation coupling reactions under mild conditions (WO2011015641A1) makes it the building block of choice for medicinal chemistry teams synthesizing pyrimidine-containing HIV replication inhibitors. Its secondary amine functionality enables direct incorporation into the P2 ligand region of protease inhibitors, while the isobutyl group provides balanced lipophilicity (logP 0.70) for cell permeability without excessive hydrophobicity that would compromise aqueous solubility in biological assays [1].

Physicochemical Property Screening in CNS Drug Discovery Programs

With a logP of 0.70 and logD (pH 7.4) of –1.47, this compound resides in the favorable CNS drug-like property space (logP 1–3, logD < 1 for optimal brain penetration with low hERG risk). Procurement of this specific hydrochloride salt, rather than the free base or N-ethyl analog (logP –0.19), enables direct dissolution into assay buffers for high-throughput screening while maintaining sufficient membrane permeability for cell-based target engagement studies [2].

Stereochemical SAR Exploration via Racemate-to-Enantiomer Progression

The availability of both the racemate (CAS 937725-08-1) and the (S)-enantiomer (CAS 1568156-27-3) under distinct catalog numbers allows research groups to perform initial potency screening with the racemate and subsequently procure the resolved enantiomer for confirmatory studies. This is particularly relevant given that enantioselective potency differences of up to 10-fold have been documented within the nipecotamide class for antiplatelet activity, and similar stereochemical sensitivity may apply to other biological targets [3].

Regioisomer-Controlled Fragment-Based Drug Discovery

For fragment-based screening campaigns targeting enzymes or receptors with a known preference for 3-substituted piperidine fragments (e.g., CDKs, VEGFR2, HIV protease), this compound offers the precise 3-carboxamide regiochemistry with a defined isobutyl substituent. In contrast, the 4-carboxamide regioisomer (logP –0.009) would present a different hydrogen-bonding vector and is associated with alternative patent families (antithrombotic agents), making the 3-carboxamide the correct choice for CDK/VEGFR2 inhibitor programs [4].

Quote Request

Request a Quote for N-isobutylpiperidine-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.